molecular formula C42H72O36 B12391905 Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)aldehydo-Glc

Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)aldehydo-Glc

Cat. No.: B12391905
M. Wt: 1153.0 g/mol
InChI Key: ZHZITDGOAFCURV-LKSRXEGDSA-N
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Description

The compound “Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)aldehydo-Glc” is a polysaccharide composed of six glucose units linked by beta-1,4-glycosidic bonds, with an aldehyde group at the terminal glucose unit. This structure is significant in various biological and chemical processes due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the stepwise addition of glucose units through beta-1,4-glycosidic bonds. This can be achieved using enzymatic methods, where specific glycosyltransferases catalyze the formation of these bonds. Chemical synthesis can also be employed, involving the protection and deprotection of hydroxyl groups to ensure selective glycosylation.

Industrial Production Methods

Industrial production of such polysaccharides often utilizes microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to produce the desired polysaccharide. The fermentation broth is then processed to extract and purify the compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: Hydroxyl groups on the glucose units can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation, respectively.

Major Products

    Oxidation: Produces glucuronic acid derivatives.

    Reduction: Produces glucitol derivatives.

    Substitution: Produces acetylated or benzoylated glucose derivatives.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study polysaccharide synthesis and degradation.

    Biology: Investigated for its role in cellular processes and as a substrate for various enzymes.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of biodegradable materials and as a food additive.

Mechanism of Action

The compound exerts its effects through interactions with specific enzymes and receptors. The beta-1,4-glycosidic bonds are recognized and cleaved by glycosidases, leading to the release of glucose units. The aldehyde group can participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cellulose: Composed of beta-1,4-linked glucose units but lacks the terminal aldehyde group.

    Chitin: Similar structure but with N-acetylglucosamine units instead of glucose.

    Amylose: Composed of alpha-1,4-linked glucose units, differing in the type of glycosidic bond.

Uniqueness

The presence of the terminal aldehyde group in “Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc(b1-4)aldehydo-Glc” imparts unique reactivity, making it distinct from other polysaccharides. This feature allows for specific chemical modifications and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C42H72O36

Molecular Weight

1153.0 g/mol

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C42H72O36/c43-1-9(51)17(53)31(10(52)2-44)73-38-26(62)20(56)33(12(4-46)68-38)75-40-28(64)22(58)35(14(6-48)70-40)77-42-30(66)24(60)36(16(8-50)72-42)78-41-29(65)23(59)34(15(7-49)71-41)76-39-27(63)21(57)32(13(5-47)69-39)74-37-25(61)19(55)18(54)11(3-45)67-37/h1,9-42,44-66H,2-8H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

ZHZITDGOAFCURV-LKSRXEGDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O

Origin of Product

United States

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